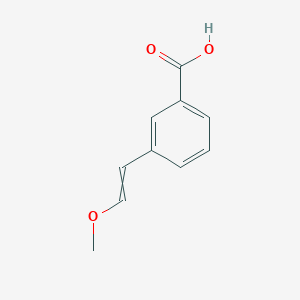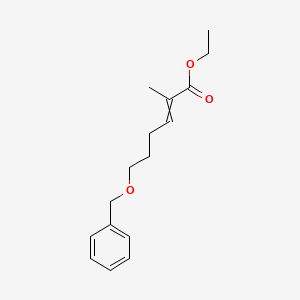
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate is an organic compound that belongs to the class of esters It features a benzyloxy group attached to a hexenoate backbone, making it a versatile molecule in organic synthesis and various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzyloxy)-2-methylhex-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester . Another method involves the use of 2-benzyloxypyridine as a surrogate for benzyl trichloroacetimidate, which can be alkylated to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Catalytic hydrogenation can reduce the double bond in the hexenoate chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: NBS for bromination, often in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated esters.
Substitution: Benzylic bromides.
Scientific Research Applications
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(benzyloxy)-2-methylhex-2-enoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of a benzylic carbocation, which is then stabilized by resonance with the benzene ring . This intermediate can then undergo further reactions to form the final product.
Comparison with Similar Compounds
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate can be compared with other esters and benzyloxy-containing compounds:
Ethyl benzoate: Similar ester structure but lacks the hexenoate chain.
Benzyl acetate: Contains a benzyloxy group but with an acetate ester.
Ethyl 2-methylhexanoate: Similar hexanoate structure but without the benzyloxy group.
The uniqueness of this compound lies in its combination of a benzyloxy group with a hexenoate ester, providing distinct reactivity and applications in synthesis and research.
Properties
CAS No. |
109307-90-6 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
ethyl 2-methyl-6-phenylmethoxyhex-2-enoate |
InChI |
InChI=1S/C16H22O3/c1-3-19-16(17)14(2)9-7-8-12-18-13-15-10-5-4-6-11-15/h4-6,9-11H,3,7-8,12-13H2,1-2H3 |
InChI Key |
ABPBAWHZUDVFMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCCOCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
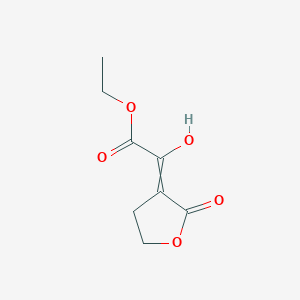

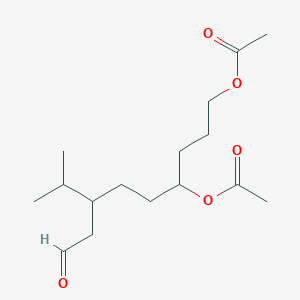
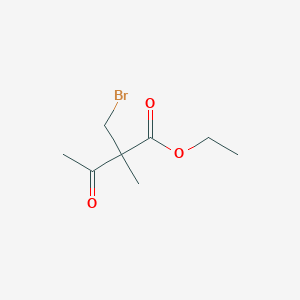
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
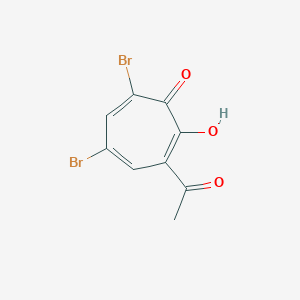
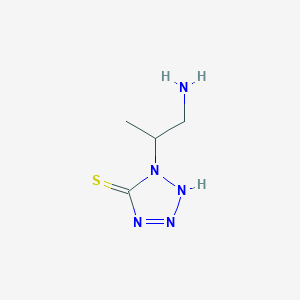
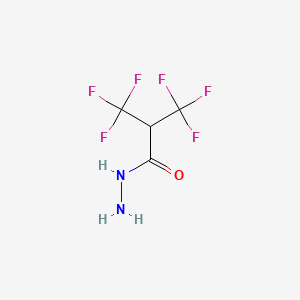


![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
